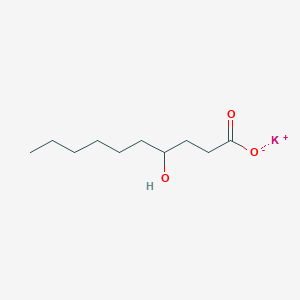
Potassium 4-hydroxydecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxydecanoate is a chemical compound with the molecular formula C₁₀H₁₉KO₃. It is a potassium salt of 4-hydroxydecanoic acid, belonging to the class of medium-chain hydroxy acids. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Potassium 4-hydroxydecanoate primarily targets the mitochondrial ATP-sensitive potassium (mtK+ATP) channels . These channels are crucial for the modulation of mitochondrial functions under various conditions, including hypoxia .
Mode of Action
This compound interacts with its targets by modulating the activity of mtK+ATP channels. Under conditions such as hypoxia, the activity of these channels increases, leading to changes in respiration rates and phosphorylation .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes through multiple routes. In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . The opening of mtK+ATP channels plays a decisive role in the regulation of energy metabolism under acute hypoxia via the modulation of the phosphorylation system in mitochondria .
Pharmacokinetics
Metabolism and excretion rates can also affect the compound’s bioavailability .
Result of Action
The activation of mtK+ATP channels by this compound leads to an increase in ATP-dependent potassium uptake and the rate of State 4 respiration, mitochondrial uncoupling, and suppression of both State 3 respiration and ATP synthesis . These changes can have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activity of mtK+ATP channels, thereby modulating mitochondrial functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxydecanoate can be synthesized through the neutralization of 4-hydroxydecanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxydecanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxodecanoic acid or 4-decanone.
Reduction: Formation of 4-decanol.
Substitution: Formation of various substituted decanoates.
Aplicaciones Científicas De Investigación
Potassium 4-hydroxydecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparación Con Compuestos Similares
Sodium 4-hydroxydecanoate: Similar in structure but contains a sodium ion instead of potassium.
4-hydroxydecanoic acid: The parent acid form without the potassium ion.
Potassium 4-hydroxybutanoate: A shorter-chain analog with similar properties.
Uniqueness: Potassium 4-hydroxydecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and a potassium ion. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
potassium;4-hydroxydecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHOUKNNJQEHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2767765.png)
![N'-(3-chloro-4-methylphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide](/img/structure/B2767766.png)
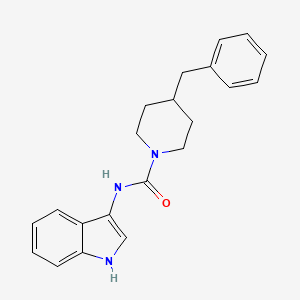
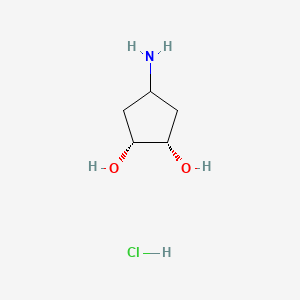
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
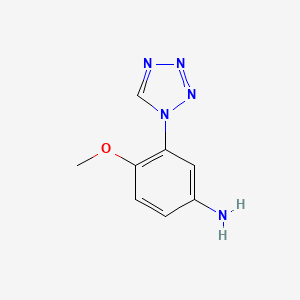
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2767779.png)

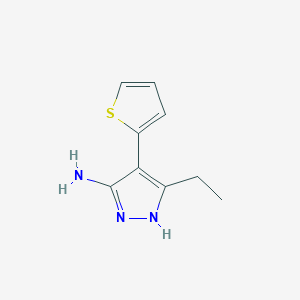
![N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2767783.png)
![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767787.png)
